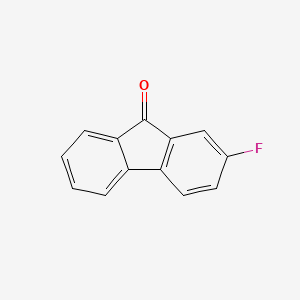

2-Fluoro-9-fluorenone

描述

The Significance of Fluorene (B118485) Derivatives in Organic Chemistry and Materials Science

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are of substantial interest in organic chemistry and materials science. entrepreneur-cn.com The fluorene structure, consisting of two benzene (B151609) rings fused to a central five-membered ring, provides a unique and versatile scaffold for chemical modifications. entrepreneur-cn.comwikipedia.org The C9 position of the fluorene ring is particularly reactive, making it a focal point for introducing various functional groups. researchgate.net

In organic synthesis, fluorene derivatives serve as valuable intermediates for creating more complex molecules. researchgate.net For instance, fluorene-9-carboxylic acid is a precursor to certain pharmaceuticals. wikipedia.org The reactivity of the fluorenyl anion, formed by deprotonation at the C9 position, allows for a range of nucleophilic reactions. wikipedia.org

In the realm of materials science, fluorene derivatives are highly regarded for their exceptional optical and electronic properties, as well as their thermal stability. entrepreneur-cn.comogc.co.jp These characteristics make them prime candidates for developing high-performance organic optoelectronic materials. entrepreneur-cn.com Polyfluorene polymers, for example, are known for their electrical conductivity and electroluminescence, leading to their investigation as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org The ability to modify the fluorene structure allows for the tuning of their photophysical properties, enabling the creation of materials that emit different colors of light, such as blue, green, and red. entrepreneur-cn.com Furthermore, certain fluorene derivatives have shown promise as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com The rigid, cardo structure of some fluorene derivatives, containing numerous aromatic rings, imparts a high refractive index and heat resistance, making them suitable for applications in liquid crystal displays and camera lenses. ogc.co.jp

Rationale for Investigating 2-Fluoro-9-fluorenone within the Fluorenone Class

Fluorenones, which are fluorene molecules with a ketone group at the C9 position, are a significant subclass of fluorene derivatives with their own set of intriguing properties and applications. researchgate.netresearchgate.net The introduction of a fluorine atom into the fluorenone structure, creating compounds like this compound, is a strategic modification aimed at leveraging the unique effects of fluorine substitution.

Fluorine is the most electronegative element, and its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov In the context of fluorenones, the presence of a fluorine atom can influence factors such as:

Electronic Properties: The strong electron-withdrawing nature of fluorine can modulate the electron distribution within the aromatic system, impacting the molecule's frontier molecular orbital energies (HOMO and LUMO). This, in turn, can affect its photophysical properties, such as absorption and emission spectra, and its performance in electronic devices.

Chemical Reactivity: The introduction of a fluorine atom can alter the reactivity of the fluorenone core, potentially opening new avenues for further functionalization. acs.org

Intermolecular Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing and bulk properties of the material.

The specific investigation of this compound allows researchers to systematically study these effects and compare its properties to the parent fluorenone and other halogenated analogs. This comparative approach is crucial for establishing structure-property relationships that can guide the design of new materials with tailored functionalities.

Overview of Key Research Areas Pertaining to Halogenated Fluorenones

Research into halogenated fluorenones, including this compound, spans several key areas, driven by their potential applications in materials science and beyond.

One major focus is their synthesis . Various synthetic methodologies are continuously being developed and refined to efficiently produce these compounds. These methods often involve the oxidation of the corresponding halogenated fluorene or cyclization reactions of appropriately substituted precursors. organic-chemistry.orgchemicalbook.comprepchem.com

Another critical area of investigation is the characterization of their thermophysical properties . Studies on the vapor pressure, enthalpy of sublimation, and melting behavior of halogenated fluorenes provide fundamental data essential for their purification, processing, and application in devices. nih.gov

The photophysical and electrochemical properties of halogenated fluorenones are also extensively studied. Researchers are interested in how the type and position of the halogen atom affect the absorption and emission of light, as well as the redox potentials of the molecules. This knowledge is vital for their application in OLEDs, sensors, and other optoelectronic devices.

Finally, the potential biological activities of halogenated fluorenones are an emerging area of interest. While this article does not delve into specifics, it is worth noting that fluorenone derivatives, in general, have been explored for various pharmacological effects. researchgate.net The introduction of halogens can modulate these activities, making halogenated fluorenones interesting candidates for further biological evaluation.

Structure

3D Structure

属性

IUPAC Name |

2-fluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCFLCLXJBPMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187857 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-01-1 | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 343-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Fluoro 9 Fluorenone

Classical and Modern Synthetic Approaches

The construction of the 2-Fluoro-9-fluorenone molecule can be approached by first synthesizing the fluorenone core, followed by fluorination, or by utilizing a fluorinated precursor in the cyclization step.

Cyclization Reactions for Fluorenone Core Formation

The formation of the central five-membered ketone-containing ring is a critical step in the synthesis of fluorenones. Various cyclization strategies have been developed to achieve this transformation efficiently.

A well-established method for synthesizing the fluorenone scaffold is the intramolecular cyclization of 2-phenylbenzoic acid and its derivatives. This acid-catalyzed reaction, a form of Friedel-Crafts acylation, involves the formation of an acylium ion which then attacks the adjacent phenyl ring to close the five-membered ring. The reaction is typically carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid.

More contemporary approaches to this cyclization have also been developed. For instance, a photocatalyzed intramolecular cyclization of biarylcarboxylic acids has been reported to produce fluorenones. organic-chemistry.org This method utilizes triphenylphosphine (B44618) as a deoxygenating reagent and proceeds through the formation of an acyl radical, which subsequently undergoes intramolecular cyclization. organic-chemistry.org The use of photoredox catalysis offers a milder alternative to the harsh conditions of traditional Friedel-Crafts reactions. organic-chemistry.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Biarylcarboxylic Acids | Triphenylphosphine, Photocatalyst, Light | Fluorenones | Good | organic-chemistry.org |

| 2-Phenylbenzoic Acid | Sulfuric Acid or Polyphosphoric Acid, Heat | 9-Fluorenone (B1672902) | Moderate to High | - |

A powerful and versatile modern method for the synthesis of fluorenones is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.gov This reaction involves the coupling of an o-halobiaryl with carbon monoxide in the presence of a palladium catalyst to form the fluorenone structure in a single step. nih.gov This methodology is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of various substituted fluorenones. nih.govresearchgate.net

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is also required to facilitate the reaction. The choice of solvent, temperature, and carbon monoxide pressure can influence the reaction's efficiency. For the synthesis of 2-substituted fluorenones, a 4'-substituted-2-iodobiphenyl is often used as the starting material, leading to high yields of the desired product. nih.gov

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| 4'-Substituted-2-iodobiphenyls | Palladium Catalyst, Phosphine Ligand, Base | Carbon Monoxide, Heat | 2-Substituted Fluoren-9-ones | Very High | nih.gov |

| o-Halobiaryls | Pd(OAc)₂, Phosphine Ligand, Base | CO, Heat | Substituted Fluoren-9-ones | Good to Excellent | researchgate.net |

Strategies for Fluorination at the C-2 Position

The introduction of a fluorine atom at the C-2 position of the fluorenone core requires regioselective fluorination methods. Both direct C-H fluorination and photosensitized techniques have emerged as promising strategies.

Direct C-H fluorination is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. This approach involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. While challenging, advancements in this area have provided pathways to fluorinated aromatic compounds.

For the synthesis of this compound, the direct C-H fluorination of 9-fluorenone would be an ideal route. The regioselectivity of this reaction is crucial to ensure the fluorine atom is introduced at the desired C-2 position. The electron-withdrawing nature of the carbonyl group at C-9 deactivates the aromatic rings towards electrophilic attack, making C-H activation a necessary strategy. The development of specific catalysts and fluorinating agents is key to achieving high regioselectivity and yield in such transformations.

Detailed research findings and specific data tables for the direct C-H fluorination of 9-fluorenone to yield this compound are an active area of research and specific high-yield protocols are not yet widely reported in publicly available literature.

Photosensitized fluorination offers a valuable alternative for the introduction of fluorine atoms under mild conditions. beilstein-journals.org This technique utilizes a photosensitizer that, upon irradiation with light, can promote the fluorination reaction. beilstein-journals.org 9-Fluorenone itself can act as a photosensitizer in certain reactions. beilstein-journals.org

In the context of synthesizing this compound, a photosensitized approach would involve the use of a suitable fluorinating agent in the presence of a photosensitizer and light. The photosensitizer absorbs light and transfers energy to the fluorinating agent or the substrate, initiating the fluorination process. The choice of photosensitizer, solvent, and light source are critical parameters that can influence the outcome and selectivity of the reaction. While 9-fluorenone is a known photosensitizer, its use as a substrate in a photosensitized self-fluorination or a reaction with an external photosensitizer to produce the 2-fluoro derivative requires specific reaction conditions to control regioselectivity. The cytotoxic effects of 9-fluorenone when irradiated with visible light have been studied, highlighting the generation of reactive oxygen species which can be a factor in such photochemical reactions.

| Reactant | Photosensitizer | Fluorinating Agent | Conditions | Product | Notes | Reference |

| Aromatic Substrate | 9-Fluorenone | Electrophilic Fluorinating Agent | Visible Light | Fluorinated Aromatic Compound | 9-Fluorenone acts as a photosensitizer. | beilstein-journals.org |

| 9-Fluorenone | External Photosensitizer | Fluorinating Agent | Light | This compound | A potential, yet not fully detailed, synthetic route. | - |

Fluorine Introduction via Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules, offering a metal-free alternative to traditional methods. The direct enantioselective α-fluorination of aldehydes and ketones using chiral amine catalysts, such as imidazolidinones, has been well-established. This approach typically involves the formation of an enamine intermediate from the carbonyl compound and the organocatalyst, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

While the direct organocatalytic fluorination of 9-fluorenone to produce this compound is not extensively documented, the principles of enamine catalysis could theoretically be applied. A potential pathway would involve the generation of a chiral enamine from a suitable fluorenone precursor, followed by an asymmetric fluorination step. However, the aromatic nature of the fluorenone core presents a significant challenge for direct enamine formation at the C-2 position.

More feasible organocatalytic approaches might involve the synthesis of a fluorinated precursor that is then cyclized to form the fluorenone ring. For instance, an organocatalytic fluorination of a suitable biphenyl (B1667301) derivative could be envisioned, followed by an intramolecular cyclization. The field of organocatalytic fluorination is rapidly advancing, and future developments may provide more direct routes to compounds like this compound.

Synthesis of this compound as a Building Block

Fluorenone and its derivatives are valuable building blocks in the synthesis of a wide range of functional materials and biologically active molecules. Their rigid, planar structure and versatile reactivity make them ideal scaffolds for constructing complex molecular architectures. For instance, fluorenone can be converted into thiosemicarbazide (B42300) derivatives, which are then used to synthesize various heterocyclic compounds like 1,3-thiazoles.

This compound, with its fluorine substituent, offers unique properties as a building block. The introduction of fluorine can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. Therefore, this compound can be a key intermediate in the synthesis of:

Fluorinated polymers: For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, where the fluorine atom can influence the material's energy levels and charge transport properties.

Pharmaceutical agents: The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity.

The synthesis of derivatives from this compound would likely follow established methodologies for fluorenone chemistry, such as condensation reactions at the carbonyl group or further functionalization of the aromatic rings.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new, more efficient methods for the preparation of this compound.

Transition Metal Catalysis in Fluorenone Synthesis

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of fluorenones. These methods often involve the formation of carbon-carbon bonds through cross-coupling reactions, providing a powerful and versatile approach to substituted fluorenones.

A highly effective method for constructing the fluorenone core is through the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. This reaction allows for the efficient synthesis of a variety of substituted fluorenones from readily available starting materials. In the context of this compound synthesis, a plausible route would involve the reaction of a fluorinated aryne with a 2-halobenzaldehyde or the reaction of an aryne with a fluorinated 2-halobenzaldehyde.

The general reaction proceeds by the in-situ generation of an aryne from a silylaryl triflate, which then undergoes a palladium-catalyzed annulation with the 2-haloarenecarboxaldehyde. This methodology has been shown to be tolerant of various functional groups, including halogens, making it suitable for the synthesis of fluorinated derivatives.

Table 1: Examples of Palladium-Catalyzed Fluorenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Iodobenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | 9-Fluorenone | 85 | |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Iodo-4,5-dimethoxybenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | 2,3-Dimethoxy-9-fluorenone | 78 | |

| 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Iodobenzaldehyde | Pd(dba)₂ / P(o-tolyl)₃ | This compound | (Predicted) |

This table includes representative examples from the literature and a predicted reaction for the synthesis of this compound based on the established methodology.

The mechanism of the palladium-catalyzed annulation reaction is believed to proceed through a series of fundamental organometallic steps, including oxidative addition and reductive elimination. A proposed catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the 2-haloarenecarboxaldehyde to form a Pd(II) intermediate.

Aryne Insertion: The in-situ generated aryne inserts into the Ar-Pd bond.

Carbopalladation: An intramolecular carbopalladation of the aldehyde group occurs.

β-Hydride Elimination or Oxidative Cyclization: Subsequent steps can vary, but a key transformation is the formation of the fluorenone ring. One proposed pathway involves an oxidative cyclization of Pd(0) with the aryne to form a palladacycle, followed by oxidative addition of the 2-haloarenecarboxaldehyde to form a Pd(IV) intermediate.

Reductive Elimination: The final step is a reductive elimination from the palladium center to form the C-C bond that completes the fluorenone ring system

Photoredox Catalysis in Fluorenone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. mdpi.comresearchgate.net This approach is particularly relevant for the synthesis of fluorenones, offering an efficient pathway through the generation of radical intermediates. researchgate.netorganic-chemistry.org One established method involves the intramolecular cyclization of biarylcarboxylic acids. In this process, a photocatalyst, upon excitation by visible light, initiates a deoxygenative radical cyclization to yield the fluorenone scaffold. organic-chemistry.org

A notable advancement in this area is the use of dual-purpose iridium-based catalysts. rsc.org For instance, a complex like [Ir(Fmpbo)₂dtbppy]PF₆ can function as both a photoredox catalyst and a transition metal catalyst. It initiates the formation of a benzoyl radical and subsequently facilitates the aromatization and hydrogen evolution, leading to the fluorenone product with good to excellent yields under mild conditions. rsc.org This dual-role catalysis represents an atom-economical approach, as the hydrogen evolved is proportional to the amount of fluorenone formed. rsc.org The process can be simplified by using inexpensive and effective deoxygenative reagents like triphenylphosphine in conjunction with the photocatalyst. organic-chemistry.org This methodology has been adapted for both batch and continuous flow technologies, demonstrating its practicality and scalability. organic-chemistry.org

Optimization of Synthetic Protocols

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. The choice of catalysts, reagents, solvents, and the precise control of physical conditions like temperature and pressure are paramount in maximizing yield and selectivity.

Influence of Catalysts and Reagents on Reaction Yields and Selectivity

The selection of an appropriate catalyst is critical for directing the reaction toward the desired fluorenone product. Various metal-based catalysts have proven effective in synthesizing the fluorenone core, which can be applied to fluorinated analogues. Palladium and rhodium catalysts are frequently employed. For example, palladium-catalyzed carbonylative reactions, which involve multiple C-C bond formations using aryl halides and arylboronic acids under a carbon monoxide atmosphere, provide an efficient route to substituted fluoren-9-ones. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids offers another effective synthetic pathway. organic-chemistry.org

More recently, iridium-based complexes have been utilized in photoredox catalysis, acting as dual-purpose catalysts that not only initiate the reaction but also drive the final aromatization step. rsc.org The choice of reagents is also crucial; for instance, in photoredox cycles, triphenylphosphine has been identified as an inexpensive and efficient deoxygenative reagent that facilitates the key intramolecular radical cyclization. organic-chemistry.org

Table 1: Selected Catalytic Systems for Fluorenone Synthesis

| Catalyst Type | Specific Example/Precursor | Reaction Type | Key Features |

|---|---|---|---|

| Palladium | Palladacycle | Sequential addition & C-H activation | Accesses a variety of substituted fluorenones from readily available materials. organic-chemistry.org |

| Palladium | Pd-catalyst | Carbonylative multiple C-C bond formation | Uses aryl halides and arylboronic acids under CO; good functional-group compatibility. organic-chemistry.org |

| Rhodium | Rh-catalyst | Intramolecular acylation | Efficient approach using biarylcarboxylic acids. organic-chemistry.org |

Solvent Effects in Synthetic Transformations

However, the volatility of the solvent is a key practical consideration. Low-boiling-point solvents like benzene (B151609) and toluene (B28343) can be carried away by reaction tail gases, altering the oil-water ratio in biphasic systems and potentially diminishing the reaction's effectiveness while causing environmental pollution. google.com To circumvent this, higher-boiling-point solvents such as quinoline (B57606) are sometimes preferred. google.com An innovative approach involves using the product, 9-fluorenone, as the solvent, which simplifies separation processes. google.com In some phase-transfer catalysis methods, a combination of an organic solvent containing an aromatic ring and water is employed. google.com

Table 2: Solvent Characteristics in Fluorenone Synthesis

| Solvent | Type | Boiling Point | Considerations |

|---|---|---|---|

| Benzene/Toluene | Aromatic | Low | Can be lost through entrainment in tail gas, affecting reaction conditions and causing pollution. google.com |

| Pyridine | Polar Aprotic | Medium | Miscible with water; can also be lost with tail gas. google.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used in oxidation reactions for fluorenone synthesis. google.comchemicalbook.com |

| Quinoline | Aromatic Heterocycle | High | A high-boiling-point alternative to more volatile solvents. google.com |

Temperature and Pressure Control in Reaction Conditions

Precise control over temperature and pressure is essential for optimizing reaction outcomes, maximizing yield, and preventing the formation of byproducts. In many synthetic routes to fluorenones, elevated temperatures are required. For example, in a specific method using the product itself as a solvent, the reaction temperature can be maintained between 58-83 °C. google.com However, operating at the lower end of this range (58-60 °C) is often preferred to conserve energy, as higher temperatures may not provide additional benefits. google.com In some cases, such as the synthesis of 2-hydroxy-9-fluorenone (B1583378) from 2-bromo-9-fluorenone, a temperature of 100 °C is employed. chemicalbook.com

Care must be taken, as excessively high temperatures during oxidation reactions can lead to the over-oxidation of fluorene (B118485), resulting in a mixture of difficult-to-separate byproducts. google.com Pressure control is also a critical factor, particularly in reactions involving gases. For example, palladium-catalyzed carbonylative cyclizations require the reaction to be conducted under a carbon monoxide (CO) atmosphere to facilitate the incorporation of the carbonyl group into the final fluorenone structure. organic-chemistry.org

Computational and Theoretical Chemistry Studies of 2 Fluoro 9 Fluorenone

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-9-fluorenone. These methods model the molecule at the atomic level to predict its electronic structure and related properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. researchgate.net DFT methods are routinely used to predict geometries, energies, and other molecular properties. researchgate.net

While specific DFT studies on this compound are not readily found in the provided search results, the methodologies are well-established and have been applied to the parent compound, 9-fluorenone (B1672902), and its derivatives. acs.orgresearchgate.netkoreascience.kr

Illustrative Data for Ground State Geometry Below is a table showing typical geometric parameters that would be calculated for this compound, illustrated with data for the parent fluorene (B118485) (FL) molecule calculated at the B3LYP/6-31+G(d,p) level. acs.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.398 |

| Bond Length (Å) | C2-C3 | 1.393 |

| Bond Length (Å) | C9-C10 | 1.481 |

| Bond Angle (°) | C1-C2-C3 | 120.9 |

| Bond Angle (°) | C1-C11-C8 | 105.1 |

| Dihedral Angle (°) | C2-C1-C11-C10 | -179.9 |

Note: The data presented is for the parent fluorene (FL) molecule as a reference, as specific data for this compound was not found in the search results. The atom numbering corresponds to standard fluorene structures.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. researchgate.netuci.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. ohio-state.edu This method is widely applied in photochemistry to predict the behavior of molecules upon photoexcitation. researchgate.net TD-DFT calculations have been performed on fluorene derivatives to understand their absorption properties. nih.gov For this compound, TD-DFT would be employed to predict its UV-Visible absorption spectrum and understand the nature of its electronic transitions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and their energy gap are crucial for determining a molecule's chemical reactivity, stability, and electronic properties. libretexts.org The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. libretexts.org The HOMO-LUMO energy gap provides insight into the molecule's excitability. Computational methods like DFT are used to calculate these orbital energies. researchgate.net Analysis of the FMOs for this compound would elucidate how the fluorine atom modulates the electronic distribution and reactivity compared to unsubstituted 9-fluorenone.

Illustrative Frontier Molecular Orbital Energies The following table provides an example of HOMO, LUMO, and energy gap values, as would be calculated for this compound. The data shown is for a related anthracene-naphthalimide dyad. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -3.47 |

| HOMO-LUMO Gap (ΔE) | 2.65 |

Note: This data is for an illustrative compound (An-Ph-NI) as specific calculated values for this compound were not available in the search results.

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov DFT methods are commonly used to compute harmonic vibrational frequencies. koreascience.kr These calculated frequencies often show good agreement with experimental values, although scaling factors are sometimes applied to improve the match. researchgate.net For the parent 9-fluorenone, vibrational frequencies have been calculated using DFT, aiding in the assignment of its fundamental vibrational modes. koreascience.kr A similar study on this compound would help to identify the characteristic vibrational modes associated with the C-F bond and understand the electronic effects of the fluorine substitution on the vibrations of the fluorenone skeleton.

Illustrative Calculated vs. Experimental Vibrational Frequencies This table demonstrates a comparison between calculated and experimental vibrational frequencies, a typical output of such studies. The data presented is for the parent 9-fluorenone. koreascience.krresearchgate.net

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) (IR) |

|---|---|---|

| C=O stretch | 1720 | 1721 |

| Aromatic C-C stretch | 1612 | 1610 |

| Aromatic C-H in-plane bend | 1302 | 1300 |

| Aromatic C-H out-of-plane bend | 735 | 738 |

Note: The data is for the parent 9-fluorenone molecule. Specific computational data for this compound was not found in the provided search results.

Table of Compounds

| Compound Name |

| This compound |

| 9-Fluorenone |

| Fluorene |

| Anthracene-naphthalimide dyad |

Spectroscopic Property Prediction through Computational Methods

Computational NMR Chemical Shift Prediction (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable ab initio technique for calculating NMR shielding tensors. researchgate.net This method has proven effective in accurately predicting chemical shifts, which can be particularly useful in distinguishing between complex structures like diastereoisomers where experimental spectra may be very similar. researchgate.net

The GIAO method, often employed with Density Functional Theory (DFT) (e.g., at the B3LYP/6-311+G(d,p) level of theory), calculates the magnetic shielding of nuclei within a molecule. researchgate.net The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is critical, with modern DFT-based procedures aiming for a root mean square (RMS) error of a few parts per million (ppm) for nuclei like ¹⁹F. worktribe.com

For fluorinated organic molecules, computational prediction of ¹⁹F NMR chemical shifts is an essential tool for characterizing reaction intermediates and products. worktribe.comresearchgate.net The process typically involves:

Full geometry optimization of the molecule and the reference compound (e.g., CFCl₃) at a chosen level of theory and basis set. worktribe.com

Calculation of the NMR shielding tensors for both the molecule and the reference using the GIAO method. worktribe.com

Determination of the chemical shift by comparing the calculated isotropic shielding value of the nucleus of interest to that of the reference. worktribe.com

Machine learning techniques have also been integrated with DFT calculations to further enhance the accuracy of NMR chemical shift predictions, reducing the deviation between predicted and experimental values. osti.gov

Table 1: Representative Basis Sets Used in GIAO NMR Calculations

| Basis Set | Description | Typical Application |

| 6-31G(d,p) | A Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard for initial geometry optimizations. |

| 6-311+G(d,p) | A triple-zeta Pople-style basis set with diffuse functions (+) on heavy atoms and polarization functions. | Improved accuracy for systems with anions or lone pairs. researchgate.net |

| aug-cc-pVDZ | Dunning's augmented correlation-consistent basis set of double-zeta quality. | High-accuracy calculations, particularly for anions and weak interactions. worktribe.com |

Electronic Absorption Spectra (UV-Vis) Simulations

Theoretical simulations of electronic absorption spectra, commonly known as UV-Vis spectra, are crucial for understanding the electronic transitions within a molecule. For carbonyl-containing aromatic compounds like 9-fluorenone, the parent molecule of this compound, the UV-Vis spectrum is characterized by n→π* and π→π* transitions. ajol.info The study of these transitions provides information about the molecule's excited states. ajol.info

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict the excitation energies and oscillator strengths that correspond to the peaks in a UV-Vis spectrum. The choice of solvent can significantly influence the position of these absorption bands, an effect known as solvatochromism. ajol.info These solvent effects can be modeled computationally to provide a more accurate comparison with experimental spectra measured in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate reaction energies, and understand the factors that control reaction outcomes.

Transition State Analysis for Key Synthetic Steps

The synthesis of fluorenones can proceed through various pathways, including the oxidation of fluorenes, palladium-catalyzed carbonylative coupling reactions, and intramolecular cyclizations. researchgate.netorganic-chemistry.org For each key step in these syntheses, a transition state exists, which represents the highest energy point along the reaction coordinate.

Computational methods are used to locate and characterize the geometry of these transition states. This analysis provides critical insights into the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a palladium-catalyzed reaction, computational modeling can help to understand the coordination of reactants to the metal center and the subsequent steps of oxidative addition, insertion, and reductive elimination.

Energetic Profiles of Reaction Pathways

For example, a computational study on the oxidation of fluorene to 9-fluorenone could be used to calculate the standard Gibbs energies of the reaction, providing a thermodynamic basis for the observed product distribution. researchgate.net These energetic profiles are vital for comparing different potential reaction pathways and predicting which will be kinetically and thermodynamically favored.

Solvent Effects on Reaction Thermodynamics and Kinetics (PCM Model)

Reactions are typically carried out in a solvent, which can have a profound effect on both the thermodynamics and kinetics of the reaction. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. molcas.org

In the PCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. molcas.org The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, providing a more accurate description of the molecule's energy and properties in solution. molcas.org The C-PCM variant, or conductor-like PCM, is often recommended for polar solvents. molcas.org By performing calculations with and without the PCM, one can quantify the influence of the solvent on the stability of reactants, products, and transition states, thereby understanding its effect on reaction rates and equilibria.

Molecular Dynamics and Conformational Analysis

Conformational analysis, often performed in conjunction with computational methods, aims to identify the stable conformations (isomers) of a molecule and their relative energies. For substituted benzaldehydes and acetophenones, which share structural similarities with this compound, studies have shown that planar and non-planar conformers can exist, with their relative stability depending on the nature and position of the substituents. scilit.com

First-principles quantum mechanical computations can be used to explore the conformational landscape of a molecule. researchgate.net This involves systematically rotating key dihedral angles and calculating the energy at each point to map out the potential energy surface. The results of such studies can determine the most stable conformations and the energy barriers between them. For fluorinated molecules, understanding the conformational preferences is crucial as it can impact their biological activity and material properties. biorxiv.orgmdpi.com

Spectroscopic Characterization Techniques Applied to 2 Fluoro 9 Fluorenone

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific vibrational modes corresponding to different functional groups and bonds within 2-Fluoro-9-fluorenone can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FTIR spectrum of fluorenone derivatives is characterized by several key absorption bands. For the parent compound, 9-fluorenone (B1672902), a strong carbonyl (C=O) stretching vibration is typically observed around 1700 cm⁻¹. chegg.comchegg.com The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. chegg.comchegg.com

In this compound, the presence of the fluorine atom introduces a C-F stretching vibration, which is typically observed in the 1400-1000 cm⁻¹ region. The electronegativity of the fluorine atom can also induce slight shifts in the vibrational frequencies of neighboring bonds, including the carbonyl group, due to electronic effects.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Fluorenones |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | ~1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1400 - 1000 |

This table presents typical vibrational frequencies for functional groups found in fluorenone derivatives based on existing literature. chegg.comchegg.com Precise values for this compound require experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong Raman signals. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the polycyclic aromatic framework. As with FTIR, experimental conditions and data pre-treatment can significantly influence the resulting spectrum. nih.gov

Time-Resolved Infrared Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is an advanced technique used to study the transient species and structural dynamics of molecules in excited states. unipr.it For aromatic ketones like fluorenone, TRIR can monitor the changes in vibrational frequencies, particularly of the carbonyl group, upon photoexcitation. researchgate.net This provides insights into the nature of the excited singlet and triplet states and the kinetics of processes like intersystem crossing. Studies on 9-fluorenone have utilized TRIR to compare ground and excited state spectra, revealing shifts in the carbonyl stretching frequency that reflect changes in the electronic distribution. Similar studies on this compound would elucidate how the fluorine substituent affects its photophysical and photochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine atom at the 2-position will influence the chemical shifts of the adjacent protons through both inductive and mesomeric effects. Furthermore, the fluorine nucleus (¹⁹F, spin I=1/2) will couple with nearby protons, leading to additional splitting of the signals (H-F coupling). The exact appearance of the spectrum, including the chemical shifts and coupling constants, allows for the unambiguous assignment of each proton in the molecule. For the parent 9-fluorenone, aromatic protons appear as multiplets in the range of approximately 7.2 to 7.7 ppm. chemicalbook.comchegg.comchegg.com The introduction of the fluorine atom would alter this pattern significantly, providing a unique fingerprint for the 2-fluoro derivative.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift, typically around 190-195 ppm for fluorenones. The aromatic carbons will resonate in the approximate range of 120-150 ppm.

A key feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine (C-F) coupling. The signal for the carbon atom directly bonded to the fluorine (C-2) will appear as a large doublet. Smaller C-F coupling constants may also be observed for the carbons at the ortho (C-1, C-3) and meta (C-4, C-9a) positions. This coupling pattern is definitive for confirming the position of the fluorine substituent on the fluorenone ring.

| Nucleus | Typical Chemical Shift (δ, ppm) for Fluorenones | Expected Features for this compound |

| Carbonyl Carbon (C=O) | ~190 - 195 | Single peak |

| Aromatic Carbons | ~120 - 150 | Multiple peaks, C-F coupling observed |

| Aromatic Protons | ~7.2 - 7.7 | Multiple peaks, H-F coupling observed |

This table provides typical chemical shift ranges for fluorenone derivatives based on existing literature. chemicalbook.comchegg.comchegg.com Specific assignments for this compound require experimental data.

Fluorine-19 NMR (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the identification and characterization of organofluorine compounds. researchgate.nethuji.ac.ilbiophysics.orgwikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. biophysics.orgwikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than that of ¹H NMR, spanning approximately 800 ppm. wikipedia.org This broad range minimizes the likelihood of signal overlap, even in complex molecules. thermofisher.com

For this compound, the fluorine atom attached to the aromatic ring is expected to produce a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this fluorine is influenced by the electronic environment, including the electron-withdrawing effect of the carbonyl group and the aromatic ring system. biophysics.org Aromatic fluorine chemical shifts typically appear in a specific region of the spectrum. biophysics.org

| Parameter | General Expected Value/Observation for Fluoroaromatic Compounds |

| Chemical Shift (δ) | Expected in the fluoroaromatic region, influenced by the carbonyl group. |

| Multiplicity | Splitting due to coupling with neighboring aromatic protons. |

| Coupling Constants (J) | Larger than typical ¹H-¹H couplings, providing structural information. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time of the compound is a characteristic property under specific chromatographic conditions. For comparison, the parent compound, 9-fluorenone, has published retention indices on various GC columns. nist.govnist.gov

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (198.19 g/mol ). Key fragmentation pathways would likely involve the loss of a CO group (28 Da), a common fragmentation for ketones, and cleavage of the aromatic rings. The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be identifiable by their characteristic mass.

| Ion | Expected m/z | Identity |

| [M]⁺ | 198 | Molecular Ion |

| [M-CO]⁺ | 170 | Loss of Carbon Monoxide |

| Further Fragments | Various | Fragmentation of the fluorene (B118485) backbone |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. nih.govnih.gov Unlike GC-MS, ESI typically does not cause extensive fragmentation. nih.gov When analyzing this compound by ESI-MS, one would expect to observe the protonated molecule, [M+H]⁺, at an m/z of 199. bohrium.com Depending on the solvent and additives used, other adduct ions, such as the sodiated molecule [M+Na]⁺, might also be detected. researchgate.net

Tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation and obtain further structural information. For the related compound 9-fluorenone, analysis by atmospheric pressure chemical ionization (APCI), another soft ionization technique, shows a prominent [M+H]⁺ ion at m/z 181, which upon fragmentation yields major fragments at m/z 153 and 152. A similar fragmentation pattern would be anticipated for this compound, with the fragment masses shifted to account for the fluorine atom.

| Ion | Expected m/z | Identity |

| [M+H]⁺ | 199 | Protonated Molecular Ion |

| [M+Na]⁺ | 221 | Sodiated Molecular Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of 9-fluorenone, the parent compound of this compound, has been well-studied and exhibits characteristic absorption bands. researchgate.netnist.gov

The spectrum of 9-fluorenone shows multiple absorption bands corresponding to π-π* and n-π* transitions. The introduction of a fluorine atom at the 2-position of the fluorenone core is expected to cause a shift in the absorption maxima (λmax). Halogen substituents can have a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the interplay of their inductive and resonance effects. A detailed analysis of the UV-Vis spectrum of this compound would reveal the influence of the fluorine substituent on the electronic structure of the chromophore.

UV-Vis Absorption Maxima (λmax) for 9-Fluorenone in Hexane

| Transition | λmax (nm) |

| S₀ → S₁ | ~380 |

| Other π-π* | Shorter wavelengths |

X-ray Diffraction (XRD) Studies

While a specific crystal structure of this compound is not found in the surveyed literature, an XRD study would provide crucial data. It would definitively confirm the planar structure of the fluorenone core and the precise location of the fluorine atom. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the solid-state properties of the compound. For instance, the crystal structure of 9-fluorenone hydrazone has been determined, providing insights into the geometry of a closely related derivative. researchgate.net

Advanced Spectroscopic Techniques for Excited State Dynamics

The photophysical properties of fluorenone and its derivatives are highly sensitive to their environment and substitution patterns, making them interesting subjects for studies of excited-state dynamics. Advanced techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy are employed to investigate the processes that occur after a molecule absorbs light. koreascience.kr

For fluorenone, ultrafast intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is a key deactivation pathway. The lifetime of the excited state is highly dependent on the solvent. For example, the fluorescence lifetime of fluorenone is around 110 picoseconds in hexane, but increases to nanoseconds in polar solvents like acetonitrile.

The introduction of a substituent, such as the fluorine atom in this compound, can significantly alter these dynamics. The electronic nature of the substituent can modify the energies of the singlet and triplet states, thereby affecting the rate of intersystem crossing and fluorescence. koreascience.kr Studies on other substituted fluorenones have shown that the position and electronic nature of the substituent play a crucial role in modulating the photophysical properties. koreascience.kr Time-resolved spectroscopic studies on this compound would be essential to understand the influence of the fluorine atom on its excited-state lifetimes, quantum yields, and deactivation pathways.

Applications of 2 Fluoro 9 Fluorenone in Advanced Materials

Organic Electronic Materials

The fluorenone moiety is recognized for its planar structure, high thermal stability, and proficient electron-transporting capabilities, establishing it as a "privileged structure" in materials science. googleapis.com These characteristics are fundamental to its application in a range of organic electronic devices. nih.gov The introduction of a fluorine atom can further tune the material's electronic energy levels, enhancing device performance.

The fluorenone core is extensively used in functional materials for organic light-emitting diodes (OLEDs). nih.gov The inherent rigidity and thermal stability of the fluorenone structure contribute to the durability and long operational lifetime of OLED devices. Its electron-transporting nature is crucial for balancing charge injection and transport within the emissive layer of an OLED, a key factor for achieving high efficiency.

The strategic placement of a fluorine atom, as in 2-fluoro-9-fluorenone, modifies the electronic properties of the molecule. Fluorination is a common and effective strategy for lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is critical for optimizing the injection of charge carriers (electrons and holes) from the electrodes into the organic layers, leading to improved device efficiency and brightness. scbt.com While specific device data for this compound is not prominently documented in isolation, its structural motifs are integral to the design of advanced emitters and host materials for high-performance blue and phosphorescent OLEDs. nih.govrsc.org

In the field of photovoltaics, particularly perovskite solar cells (PSCs), derivatives of fluorene (B118485) and fluorenone have been successfully developed as hole-transporting materials (HTMs). nih.govrospatent.gov.ru HTMs play a critical role in extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, a process vital for efficient solar energy conversion.

The incorporation of fluorine into the molecular structure of HTMs based on a spiro[fluorene-9,9′-xanthene] (SFX) core has been shown to be highly beneficial. Fluorination can deepen the HOMO level of the HTM, which improves the energy level alignment with the perovskite layer, facilitating more efficient hole extraction. scbt.com This can also lead to a higher open-circuit voltage (Voc) in the final solar cell device. Research has demonstrated that fluorinated SFX-based HTMs can enhance the power conversion efficiency (PCE) and operational stability of PSCs. scbt.com For instance, the strategic fluorination of aniline (B41778) units attached to an SFX core resulted in an HTM that achieved an improved PCE of 15.21% in an inverted PSC architecture, benefiting from both the deep HOMO level and better contact at the HTL/perovskite interface. scbt.com

Table 1: Performance of select Fluorene-Based Hole Transporting Materials in Perovskite Solar Cells

| HTM Designation | Core Structure | Key Feature | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|---|

| p-SFX-oF | Spiro[fluorene-9,9′-xanthene] | Fluorinated Aniline Units | 15.21% | scbt.com |

| V1387 | Fluorenylidene Fragment | Branched Structure | 22.83% | epo.org |

| D-A-D HTM | Spiro[fluorene-9,9′-phenanthren-10′-one] | Donor-Acceptor-Donor | >18% | nih.gov |

Organic spintronics is an emerging field that utilizes the spin of an electron, in addition to its charge, to process and store information. Materials for spintronic applications require efficient spin transport, which is characterized by a long spin relaxation time. google.com

π-conjugated organic semiconductors are considered highly promising materials for spintronics. google.com Their composition, primarily from light elements like carbon and hydrogen, results in weak spin-orbit coupling, a key property that minimizes spin scattering and allows electron spin to be preserved over longer distances and times. google.com this compound is a π-conjugated organic semiconductor. Its rigid and planar structure facilitates intermolecular orbital overlap, which is conducive to charge transport. While direct experimental studies of this compound in spintronic devices are not widely reported, its fundamental properties align with the requirements for spin-transport materials. Its potential lies in serving as a transport layer in organic spin-valve devices, where its weak spin-orbit coupling could contribute to achieving a significant magnetoresistance effect.

Polymeric Materials

The fluorenone unit is a versatile component in the synthesis of advanced polymeric materials, imparting valuable electronic and physical properties.

When the this compound moiety is incorporated into the backbone of a conjugated polymer, it can create materials with tailored optoelectronic properties suitable for various functional applications. Fluorenone-based polymers are noted for their high thermal stability and good electron transport characteristics. googleapis.com These polymers have been synthesized via methods like Stille cross-coupling polymerization and investigated for their use in organic solar cells and organic field-effect transistors (OFETs). googleapis.com

The inclusion of the fluorenone unit influences the polymer's energy levels and band gap. For example, specific fluorenone-based conjugated polymers have been developed with optical band gaps around 1.9-2.0 eV and LUMO levels between -3.19 eV and -3.51 eV, making them suitable as p-type semiconductors. googleapis.com Furthermore, these polymers demonstrate excellent thermal stability, withstanding temperatures over 300°C. googleapis.com

Table 2: Properties of Synthesized Fluorenone-Based Conjugated Polymers

| Polymer ID | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Thermal Stability (5% weight loss) | Source |

|---|---|---|---|---|---|

| F1 | 1.99 | -5.18 | -3.19 | >300°C | googleapis.com |

| F2 | 1.89 | -5.40 | -3.51 | >300°C | googleapis.com |

This compound is utilized as a key component in the formulation of specialized resins, particularly in applications requiring photo-initiated polymerization. It is frequently cited as a suitable ketone-based photosensitizer in UV-curable compositions, such as dental adhesives and epoxy/acrylate (B77674) adhesive systems. googleapis.comepo.orggoogleapis.com

In these systems, this compound functions as part of an initiator system. epo.org When exposed to UV light, it absorbs energy and transfers it to other components, such as an iodonium (B1229267) salt, which then generates the reactive species (e.g., cations or free radicals) that initiate the cross-linking and curing of the resin monomers. epo.org Its inclusion in formulations for epoxy resins, polyols, and acrylate copolymers helps to create robust, cross-linked polymer networks upon curing. epo.orggoogleapis.com The compound is listed as a viable sensitizer (B1316253) alongside other ketones like benzophenone (B1666685) and camphorquinone (B77051) for curing epoxy resins, highlighting its role in the synthesis of advanced, high-performance polymers and composites. googleapis.comepo.org

Photocatalysis and Photosensitization

The unique electronic properties of the fluorenone scaffold, characterized by an extended π-system and a carbonyl group, make it a compelling candidate for applications in photocatalysis and photosensitization. The introduction of a fluorine atom at the 2-position of the fluorenone core, creating this compound, can further modulate these properties, enhancing its potential as a key component in advanced materials for light-driven chemical transformations.

Role as a Photosensitizer in Organic Reactions

This compound is anticipated to serve as an effective photosensitizer in a variety of organic reactions, a role that hinges on its ability to absorb light and efficiently transfer the absorbed energy to other molecules. This process is primarily mediated through the population of its triplet excited state.

Upon absorption of ultraviolet or visible light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group and the heavy atom effect of fluorine, which enhances spin-orbit coupling, efficient intersystem crossing (ISC) from the singlet excited state to a longer-lived triplet excited state (T₁) is expected to occur. This high triplet quantum yield is a critical characteristic of an effective photosensitizer.

The fluorine substituent, being electron-withdrawing, can influence the energy levels of the singlet and triplet states. It is generally observed that electron-withdrawing groups on the fluorenone skeleton can enhance the rate of intersystem crossing. This suggests that this compound would likely possess a high triplet quantum yield, making it a potent photosensitizer.

The primary role of the triplet-state this compound in organic reactions is to act as an energy transfer agent. In a process known as triplet-triplet energy transfer, the excited photosensitizer can collide with a substrate molecule, transferring its triplet energy and promoting the substrate to its own triplet state. This excited substrate can then undergo various chemical transformations that are not accessible from its ground state.

One of the most well-documented applications of fluorenone-based photosensitizers is in [2+2] photocycloaddition reactions. researchgate.net In these reactions, the triplet-sensitized alkene or other unsaturated substrate undergoes a cycloaddition to form a four-membered ring, a valuable motif in organic synthesis. While specific studies on this compound are limited, the general mechanism established for fluorenone photosensitization provides a strong basis for its expected reactivity.

The effectiveness of a photosensitizer is also determined by its triplet energy (ET). For efficient energy transfer, the triplet energy of the photosensitizer must be greater than or equal to that of the substrate. The triplet energy of the parent 9-fluorenone (B1672902) is approximately 53 kcal/mol. The introduction of a fluorine atom may slightly alter this value, a factor that would need to be considered when selecting appropriate substrates for reactions photosensitized by this compound.

Table 1: Photophysical Properties of 9-Fluorenone (for comparison)

| Property | Value | Solvent |

| Triplet Energy (ET) | ~53 kcal/mol | Various |

| Intersystem Crossing Quantum Yield (ΦISC) | ~0.9-1.0 | Non-polar solvents |

Note: Specific experimental data for this compound is not widely available in the reviewed literature. The data for the parent 9-fluorenone is provided for comparative purposes.

Photochemical Processes and Applications

The photochemical processes involving this compound extend beyond simple energy transfer and can be harnessed for a range of applications in advanced materials. These processes are fundamentally linked to the generation and reactivity of its excited states.

Generation of Reactive Oxygen Species (ROS):

Upon excitation, triplet-state photosensitizers like this compound can interact with molecular oxygen (O₂), which exists in a triplet ground state. This interaction can occur through two primary mechanisms:

Type I Process: The excited photosensitizer can engage in electron transfer with a substrate to form radical ions, which can then react with oxygen to produce superoxide (B77818) anions (O₂⁻•) and other reactive oxygen species.

Type II Process: The excited photosensitizer can directly transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂).

The generation of singlet oxygen is a particularly important photochemical process with applications in photodynamic therapy (PDT) and photooxidation reactions. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). Given the expected high triplet quantum yield of this compound, it is a promising candidate for applications requiring efficient singlet oxygen production.

Applications in Photocatalysis:

Beyond its role as a photosensitizer, this compound can be incorporated into more complex photocatalytic systems. For instance, fluorenone-containing polymers and metal-organic frameworks (MOFs) have been investigated for their photocatalytic activities. The fluorenone unit can act as a light-harvesting antenna and a site for redox reactions.

In such materials, the photogenerated excited state of the this compound moiety can initiate electron transfer processes, leading to the formation of charge-separated states. These separated charges (electrons and holes) can then drive various chemical reactions, such as water splitting for hydrogen production, CO₂ reduction, or the degradation of organic pollutants. The electron-withdrawing nature of the fluorine atom could potentially enhance charge separation efficiency and stability in such systems.

Table 2: Potential Photochemical Applications of this compound

| Application Area | Underlying Photochemical Process | Potential Role of this compound |

| Organic Synthesis | Triplet-Triplet Energy Transfer | Photosensitizer for cycloadditions, isomerizations, etc. |

| Photodynamic Therapy | Singlet Oxygen Generation (Type II) | Photosensitizing agent to induce cell death. |

| Environmental Remediation | Generation of Reactive Oxygen Species | Photocatalyst for the degradation of pollutants. |

| Advanced Materials | Photoinduced Electron Transfer | Component in photocatalytic polymers and MOFs. |

While detailed experimental studies specifically focusing on the photocatalytic and photosensitizing applications of this compound are not extensively reported in the public domain, the fundamental principles of photochemistry and the known properties of related fluorenone derivatives strongly support its potential in these advanced applications. Further research is warranted to fully elucidate and exploit the unique photochemical and photophysical properties of this compound.

Biological and Biomedical Research Involving 2 Fluoro 9 Fluorenone Derivatives

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance has spurred the search for novel compounds capable of combating pathogenic microorganisms. Fluorenone derivatives have emerged as a promising class of molecules in this area, demonstrating activity against both bacteria and fungi, as well as the ability to disrupt biofilms, which are communities of microbes notoriously resistant to conventional treatments. nih.gov

Antimicrobial Efficacy Against Bacterial Strains

Derivatives of 9-fluorenone (B1672902) have shown considerable efficacy against a variety of bacterial strains. For instance, Schiff bases synthesized from 9-fluorenone were found to possess antimicrobial activity against several human pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae. nih.gov The activity of some of these compounds was comparable to the standard antibiotic streptomycin (B1217042) at a concentration of 100 µg/mL. nih.gov Another study highlighted that specific O-aryl-carbamoyl-oxymino-fluorene derivatives exhibited inhibitory effects on microbial growth, with minimum inhibitory concentration (MIC) values ranging from 0.156 to 10 mg/mL. nih.gov Furthermore, certain 2,7-dichloro-9H-fluorene-based thiazolidinone derivatives displayed notable activity against S. aureus. nih.gov The broad-spectrum potential of fluorene (B118485) derivatives is also evidenced by compounds exhibiting good antibacterial activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Bacillus subtilis) bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected 9-Fluorenone Derivatives

| Compound Type | Bacterial Strains Inhibited | Reference |

|---|---|---|

| 9-Fluorenone Schiff Bases | E. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniae | nih.gov |

| O-Aryl-carbamoyl-oxymino-fluorene derivatives | General microbial growth inhibition | nih.gov |

| 2,7-dichloro-9H-fluorene-based thiazolidinones | S. aureus | nih.gov |

| 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid esters | S. pyogenes, S. aureus, P. aeruginosa, B. subtillis | nih.gov |

Antifungal Properties

In addition to their antibacterial action, fluorenone derivatives have demonstrated significant antifungal properties. O-aryl-carbamoyl-oxymino-fluorene derivatives, for example, have been shown to inhibit the growth of the fungal pathogen Candida albicans. nih.gov The effectiveness of these compounds is influenced by their specific chemical structures. Similarly, some 9-fluorenone Schiff base derivatives have been reported to have antifungal activity. jocpr.com The potential of these compounds is further highlighted by their ability to inhibit fungal biofilm formation, with minimum biofilm inhibitory concentration (MBIC) values as low as 0.009–1.25 mg/mL. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial and antifungal potency of fluorenone derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the fluorene core are critical determinants of biological activity. nih.gov

Anticancer and Antitumor Research

The fluorene scaffold is a key component in several compounds with antineoplastic properties, such as benfluron. nih.gov Research into 2-Fluoro-9-fluorenone and its derivatives has uncovered potential applications in oncology, with studies focusing on their ability to kill cancer cells and the molecular mechanisms underlying this activity.

Inhibitory Effects on Cancer Cell Lines

Derivatives of fluorenone have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a novel deoxyadenosine (B7792050) analog, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (B156593) (Cl-F-araA), showed potent antiproliferative activity against four human colon tumor cell lines: HCT116, HT-29, DLD-1, and WiDr, with a 50% growth-inhibitory concentration (IC50) of 0.26 µM after 72 hours of exposure. nih.gov This activity was greater than that of other deoxyadenosine analogs like fludarabine (B1672870) desphosphate and cladribine. nih.gov

Furthermore, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have shown potential in inhibiting the proliferation of tumor cells. nih.gov In another study, N(10)-substituted acridone (B373769) derivatives, which share structural similarities with fluorenones, exhibited high cytotoxicity against various cancer cell lines, including non-small cell lung cancer and human promyelocytic leukemia lines. nih.gov The introduction of linear alkyl groups in the side chains of some fluorenone derivatives resulted in better antiproliferative activity compared to branched or bulky groups. nih.gov

Table 2: Inhibitory Effects of Selected Fluorene-Related Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line(s) | Observed Effect (IC50) | Reference |

|---|---|---|---|

| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA) | HCT116, HT-29, DLD-1, WiDr (Colon) | 0.26 µM | nih.gov |

| O-Aryl-carbamoyl-oxymino-fluorene derivatives | General tumor cells | Inhibition of proliferation | nih.gov |

| N(10)-substituted acridone derivatives (Compounds 14, 15, 16) | SW 1573 (Lung), HL-60 (Leukemia) | High cytotoxicity | nih.gov |

| Oridonin derivative (Compound 9) | BEL-7402 | 0.50 µM | frontiersin.org |

| Oridonin derivative (Compound 10) | K562 | 0.95 µM | frontiersin.org |

Molecular Docking Studies with Biological Targets

To elucidate the mechanisms behind their anticancer effects, researchers use molecular docking studies to simulate how these compounds interact with specific biological targets within cancer cells. A primary target for many anticancer drugs is topoisomerase II, an enzyme crucial for DNA replication. news-medical.netnih.gov

Molecular docking studies have been performed on various fluorenone and related structures to predict their binding affinity to cancer-related proteins. For example, Schiff bases derived from 9-fluorenone were docked against the Proteus mirabilis catalase enzyme, with N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine showing the highest dock score, suggesting a strong potential for interaction. jocpr.com In the context of cancer, fluoroquinolone derivatives, which can be structurally related to fluorenones, have been docked with human topoisomerase IIα and IIβ. nih.gov These studies predict that compounds like sparfloxacin (B39565) and gatifloxacin (B573) can bind effectively to the enzyme's active site, suggesting a mechanism for their anticancer activity. nih.gov Similarly, fluoro-substituted anilino derivatives of naturally occurring quinones were subjected to molecular docking against the B-raf protein, a key target in melanoma, with results indicating a strong binding affinity. nih.gov These computational insights are invaluable for guiding the rational design of more potent and selective anticancer agents based on the fluorenone scaffold.

Neuromodulatory and Pharmacological Properties

The unique structural framework of fluorenone has established it as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as compelling candidates for therapeutic development.

Fluorenone Derivatives as Drug Candidates

The fluorenone core is a key constituent in numerous biologically active molecules, exhibiting properties that range from antiviral and antimicrobial to anticancer and neuromodulatory. researchgate.net This diverse activity profile underscores the potential of fluorenone derivatives as a foundation for new drug discovery pipelines. researchgate.net For instance, the antiviral agent tilorone (B613820) and the antineoplastic compound benfluron are both built upon the fluorenone structure. nih.gov